delta-Guanidinovaleric acid
Overview
Description
Delta-Guanidinovaleric acid (dGVA) is an amino acid derivative found in various plants and animals, and it is a naturally occurring compound with a wide range of applications in the field of scientific research. dGVA has been used in a variety of laboratory experiments and studies, and its properties have been studied extensively.
Scientific Research Applications
Neurotransmitter Release : GVA is known to induce the release of dopamine and serotonin in the rat striatum. It acts as a gamma-aminobutyric acid (GABA) antagonist, and its application has been shown to significantly increase the amount of dopamine and serotonin released. GABA agonists like muscimol and baclofen can inhibit this GVA-induced release, suggesting interactions between GVA and GABA receptors (Kabuto et al., 1995).
Hyperargininemia Research : GVA has been identified in the urine of patients with hyperargininemia. This finding suggests that GVA could be a potential biomarker for this condition and may play a role in its pathophysiology (Marescau et al., 1979).
Convulsant Effects and Inhibition of Neurotransmitter Responses : Studies have shown that GVA can act as a convulsant and inhibit responses to inhibitory neurotransmitters like GABA and glycine in mouse neurons. This suggests its role in modifying neurotransmitter activity and potentially contributing to seizure activities (De Deyn et al., 1988).
Guanidino Compound Analysis : GVA, among other guanidino compounds, has been studied in various biological tissues, providing insights into species-specific differences and its natural occurrence in ureotelic animals. This research is crucial for understanding the metabolic pathways and biological functions of GVA (Marescau et al., 1992).
Detection in Biological Fluids : The identification of GVA in human urine through techniques like chromatography and mass spectrometry underscores its presence and potential significance in human metabolism (Yokoi et al., 1987).
Epileptogenic Potential : GVA has been shown to induce epileptiform discharges in animal models, suggesting its role in epileptogenesis and as a potential tool for studying seizure mechanisms (Marescau et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
Delta-Guanidinovaleric acid (DGVA), also known as 5-guanidinopentanoic acid, primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between excitation and inhibition in the brain.
Mode of Action
DGVA acts directly on the GABA receptors, inducing sporadic spike discharges . This interaction with the GABA receptors suggests that DGVA might be a specific GABA-receptor antagonist .
Biochemical Pathways
The primary biochemical pathway affected by DGVA is the GABAergic pathway . By acting as a GABA-receptor antagonist, DGVA can disrupt the normal inhibitory function of these receptors, leading to increased neuronal excitability .
Pharmacokinetics
One study suggests that dgva can induce spike discharges within 5-10 minutes after topical application on the pia mater of the sensorimotor cortex . This suggests that DGVA can rapidly cross the blood-brain barrier and exert its effects.
Result of Action
The primary result of DGVA’s action is the induction of sporadic spike discharges, which are a type of abnormal electrical activity in the brain . These discharges can lead to various neurological effects, potentially including seizures .
Action Environment
The action of DGVA is influenced by the environment within the brain. For example, the presence of other compounds can modulate the effects of DGVA. In one study, the spike discharges induced by DGVA were completely suppressed within 10 minutes of supplementary application of GABA, L-GABOB, or muscimol .
Biochemical Analysis
Biochemical Properties
Delta-Guanidinovaleric acid is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-arginine-glycine transamidase, which mediates the transamidination of arginine to glycine, yielding guanidinoacetate. This compound can also be formed through the transamidination of δ-aminovaleric acid by the same enzyme . Additionally, this compound acts as a specific GABA-receptor antagonist, influencing neurotransmission and potentially inducing spike discharges in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The application of this compound on the pia mater of the sensorimotor cortex has been shown to induce sporadic spike discharges, indicating its impact on neuronal activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. As a GABA-receptor antagonist, this compound binds to these receptors and inhibits their normal function, leading to altered neuronal activity. This binding interaction is specific and can induce spike discharges in the brain, as observed in electroencephalographic studies . Additionally, this compound may influence enzyme activity and gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the application of this compound can induce spike discharges within minutes, but the duration and persistence of these effects may vary
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may induce mild effects on neuronal activity, while higher doses can lead to more pronounced spike discharges and potential neurotoxicity . It is essential to determine the threshold effects and any toxic or adverse effects at high doses to ensure the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to guanidino compounds. It can be formed through the transamidination of δ-aminovaleric acid by L-arginine-glycine transamidase
Properties
IUPAC Name |
5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUBCVAQGIZRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196772 | |
Record name | delta-Guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-93-1 | |
Record name | delta-Guanidinovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta-Guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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